4-Aminomethyltetrahydropyran chemical properties and structure
4-Aminomethyltetrahydropyran chemical properties and structure
An In-depth Technical Guide to 4-Aminomethyltetrahydropyran: A Core Building Block for Modern Drug Discovery
Abstract
In the contemporary landscape of medicinal chemistry, the deliberate design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Saturated heterocyclic scaffolds have become indispensable tools in this endeavor, with 4-aminomethyltetrahydropyran emerging as a particularly significant building block. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications. We will explore its role as a versatile synthetic intermediate and a bioisosteric replacement that enhances aqueous solubility, metabolic stability, and three-dimensionality in drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Structural and Physicochemical Characteristics
The utility of 4-aminomethyltetrahydropyran stems from its unique combination of a non-planar, polar tetrahydropyran (THP) ring and a synthetically versatile primary amine.
Molecular Structure and Conformational Analysis
The IUPAC name for this compound is (oxan-4-yl)methanamine.[1] Its structure consists of a tetrahydropyran ring with an aminomethyl substituent at the 4-position.
Figure 2: General workflow for the synthesis via catalytic hydrogenation.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of 4-aminomethyltetrahydropyran. [2]
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Reactor Charging: In a suitable stainless steel autoclave equipped with a stirrer, thermometer, and manometer, charge 4-cyanotetrahydropyran (1.0 eq), an ammonia-methanol solution (e.g., 22% w/w), and activated Raney nickel catalyst. [2]2. Hydrogenation Reaction: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.5-0.6 MPa and heat the reaction mixture to 45-60 °C with vigorous stirring. [2]3. Monitoring and Completion: The reaction is typically monitored by the cessation of hydrogen uptake. The duration can range from 5 to 17 hours. [2]4. Work-up and Isolation: After cooling and venting the reactor, the reaction mixture is filtered to remove the Raney nickel catalyst. The filter cake is washed with methanol. [2]5. Purification: The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation (e.g., 73-74 °C at 2.67 kPa) to yield 4-aminomethyltetrahydropyran as a colorless liquid. [2] Expertise & Causality:
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Role of Ammonia: The addition of ammonia is crucial to suppress the formation of the secondary amine byproduct, bis(tetrahydropyran-4-ylmethyl)amine, by competing for reaction with the intermediate imine. [3]* Catalyst Choice: Raney nickel is a cost-effective and highly active catalyst for nitrile reductions. Other catalysts like palladium on carbon (Pd/C) or rhodium (Rh) can also be used, sometimes offering different selectivity profiles.
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Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting catalyst deactivation or side reactions.
Applications in Medicinal Chemistry
4-Aminomethyltetrahydropyran is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrent in successful drugs and biologically active compounds.
Bioisosterism and Property Modulation
The THP ring is often used as a bioisosteric replacement for less desirable groups, such as benzene or cyclohexane rings, to improve physicochemical properties.
Figure 3: Logical diagram illustrating the role of 4-aminomethyltetrahydropyran in overcoming common drug discovery hurdles.
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Solubility Enhancement: The ether oxygen introduces a hydrogen bond acceptor, disrupting crystal packing and improving interactions with water, thereby increasing aqueous solubility. [4]* Metabolic Stability: Saturated rings like THP are generally more resistant to oxidative metabolism by Cytochrome P450 enzymes compared to aromatic rings.
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Increased sp³ Character: Modern drug design trends favor molecules with higher three-dimensionality (higher sp³ fraction) to improve selectivity and find new intellectual property space. The non-planar THP ring serves this purpose effectively. [4][5]
Case Studies
This building block is a key component in several investigational drugs:
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mTOR Kinase Inhibitors: It is used as a reagent in the core modification for the discovery of CC214-2, an orally available and selective inhibitor of the mTOR kinase, a key target in cancer therapy. [2][6][7]* PDE10A Inhibitors: The scaffold is also employed in the development of pyrazoloquinolines as inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of schizophrenia. [2][6][7]
Spectroscopic and Analytical Characterization
The identity and purity of 4-aminomethyltetrahydropyran are confirmed using standard analytical techniques. The data below is representative.
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¹H NMR (Proton NMR): A spectrum will show characteristic peaks for the protons on the THP ring and the aminomethyl group. In DMSO-d₆, key signals include multiplets for the ring protons between ~1.0-1.6 ppm and ~3.2-3.9 ppm, and a doublet for the -CH₂ NH₂ protons around 2.4 ppm. [2]* Mass Spectrometry (MS): In chemical ionization mode (CI-MS), the compound typically shows a protonated molecular ion peak [M+H]⁺ at m/z 116. [2]* Infrared (IR) Spectroscopy: The IR spectrum will display characteristic stretches for N-H bonds (in the 3300-3400 cm⁻¹ region), C-H bonds (aliphatic, ~2850-2950 cm⁻¹), and a strong C-O-C ether stretch (~1080-1150 cm⁻¹).
Conclusion
4-Aminomethyltetrahydropyran is a powerful and versatile building block that addresses several key challenges in modern drug discovery. Its favorable structural and physicochemical properties—including its ability to enhance solubility, improve metabolic stability, and increase molecular three-dimensionality—make it an attractive choice for lead optimization campaigns. Its well-established and scalable synthesis ensures its availability for research and development. For scientists and researchers in the pharmaceutical industry, a deep understanding of this scaffold's properties and applications is essential for designing the next generation of therapeutic agents.
References
-
Title: 4-Aminomethyltetrahydropyran | CAS#:130290-79-8 Source: Chemsrc URL: [Link]
-
Title: 4-Aminomethyltetrahydropyran - Introduction Source: ChemBK URL: [Link]
-
Title: 4-Aminomethyltetrahydropyran | C6H13NO Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery Source: PubMed, National Library of Medicine URL: [Link]
- Title: Method for producing nitrile compound, carboxylic acid compound or carboxylate compound Source: Google Patents URL
-
Title: 4-(Aminomethyl)tetrahydro-2H-pyran Source: Protheragen URL: [Link]
-
Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery | Request PDF Source: ResearchGate URL: [Link]
-
Title: 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Source: Home Sunshine Pharma URL: [Link]
-
Title: 4-Aminomethyltetrahydropyran: A Key Intermediate for Pharmaceutical Innovation Source: Autech Industry Co., Limited URL: [Link]
Sources
- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
- 3. WO2005028410A1 - Method for producing nitrile compound, carboxylic acid compound or carboxylate compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Aminomethyl)tetrahydro-2H-pyran - Protheragen [protheragen.ai]
- 7. 4-(Aminomethyl)tetrahydro-2H-pyran CAS 130290-79-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

